molecular formula C15H14ClN3O4 B11005165 N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B11005165
M. Wt: 335.74 g/mol
InChI Key: AQMGDLQSRLAAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a pyridazinone derivative characterized by a 4-chlorophenyl substituent at the 3-position of the pyridazinone core, an acetyl-beta-alanine side chain at the 1-position, and a ketone group at the 6-position.

Properties

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

3-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H14ClN3O4/c16-11-3-1-10(2-4-11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23)

InChI Key

AQMGDLQSRLAAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Observations:

    Core Heterocycle: The pyridazinone core in the target compound distinguishes it from the pyrazolo-pyridine derivatives in .

    However, the acetyl-beta-alanine side chain introduces a zwitterionic character absent in the sulfonamide (5a) or phenylacetamido derivatives .

    Synthetic Flexibility: All three compounds employ DMF as a solvent and potassium carbonate as a base, indicating shared strategies for nucleophilic substitution or condensation. The target compound’s synthesis likely parallels these methods but requires acetylation of a pyridazinone precursor with beta-alanine.

    Physicochemical and Functional Implications

    • Solubility : The acetyl-beta-alanine group in the target compound increases hydrophilicity compared to the benzyloxy (5a) or phenylacetamido groups, which are more lipophilic. This could enhance aqueous solubility but reduce membrane permeability .
    • Bioactivity: Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COXs). The 4-chlorophenyl group may augment binding to hydrophobic enzyme pockets, while the beta-alanine side chain could mimic endogenous substrates (e.g., amino acid-based enzyme ligands) . In contrast, the pyrazolo-pyridine derivative’s fused ring system may favor interactions with kinases or GPCRs .

    Biological Activity

    N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a pyridazinone moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

    PropertyValue
    Molecular FormulaC15H16ClN3O3
    Molecular Weight319.76 g/mol
    IUPAC NameThis compound
    CAS NumberNot available

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit notable anticancer activity. A study evaluating various benzothiazole derivatives demonstrated that structural modifications can significantly enhance anticancer efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

    The MTT assay results indicated that certain derivatives led to a reduction in cell viability, suggesting that the compound may induce cytotoxic effects in cancer cells. Additionally, flow cytometric analysis revealed that these compounds could trigger apoptosis, a critical mechanism for anticancer activity.

    The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to the active site or modulating receptor functions .

    In particular, studies on related compounds have shown that they can inhibit DNA synthesis in cancer cells and induce cell cycle arrest, leading to apoptosis . This suggests that this compound could exhibit similar mechanisms.

    Study 1: Anticancer Activity Evaluation

    A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted the potential of compounds with similar structures to this compound as effective anticancer agents. The study utilized MTT assays to measure cytotoxicity against various cancer cell lines and found promising results indicating selective toxicity towards malignant cells over normal cells .

    Study 2: Structure-Activity Relationship

    Another research effort investigated the structure-activity relationship (SAR) of pyridazinone derivatives. Modifications at specific positions on the pyridazinone scaffold were shown to enhance biological activity significantly. This underscores the importance of chemical structure in determining the efficacy of compounds like this compound in biological systems .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.